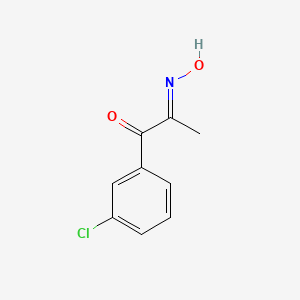

2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JWH 203 4-chlorophenyl is a synthetic cannabinoid (CB) with relatively poor affinities for both CB1 (Ki = 389 nM) and CB2 (Ki = 498 nM) receptors. It is an analog of the more potent cannabimimetic JWH 203. The physiological and toxicological attributes of this compound have not been determined.

作用機序

Target of Action

The primary target of 2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, also known as JWH-206, is the Cannabinoid CB1 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.

Mode of Action

JWH-206 acts as an agonist at the Cannabinoid CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, JWH-206 binds to the CB1 receptor, activating it. This activation can lead to various physiological responses, depending on the specific cell and tissue type where the receptor is expressed .

Biochemical Pathways

JWH-206, like other synthetic cannabinoids, can affect several biochemical pathways. For instance, it has been shown to trigger apoptotic cell death pathways, mainly through a mechanism involving the deregulation of mitochondrial function . Additionally, it has been suggested that modulation of CB1 and CB2 receptors could lead to interaction with ion channels . .

Pharmacokinetics

The metabolism of synthetic cannabinoids typically involves the liver, where they can be modified by enzymes before being excreted .

Result of Action

The molecular and cellular effects of JWH-206’s action are diverse and depend on the specific context. For instance, it has been shown to induce damage to the cell membranes of certain cells at high concentrations . Furthermore, in adolescent mice, voluntary consumption of JWH-206 leads to long-lasting behavioral and neurochemical aberrations along with glia-mediated inflammatory responses in adult brains .

生化学分析

Cellular Effects

Synthetic cannabinoids have been associated with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, JWH-018, a synthetic cannabinoid, has been found to elevate levels of endocannabinoids, which could be inhibited by co-administration of a CB1 receptor antagonist . This suggests that JWH-206 may have similar effects on cellular function.

Molecular Mechanism

These interactions can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The temporal effects of JWH-206 in laboratory settings are not well-documented. Studies on synthetic cannabinoids have shown that their effects can change over time. For instance, a study on JWH-122 and JWH-210 showed that these synthetic cannabinoids exhibit acute pharmacological effects in a 4-hour observational study

Dosage Effects in Animal Models

Studies on other synthetic cannabinoids have shown that their effects can vary with different dosages

Metabolic Pathways

Studies on other synthetic cannabinoids have shown that they are extensively metabolized in the liver, with numerous metabolites identified

特性

IUPAC Name |

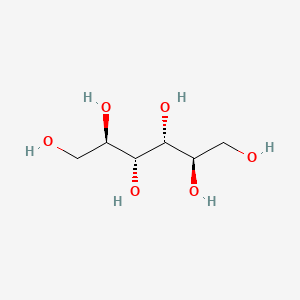

2-(4-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO/c1-2-3-6-13-23-15-19(18-7-4-5-8-20(18)23)21(24)14-16-9-11-17(22)12-10-16/h4-5,7-12,15H,2-3,6,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMUZXUMSOFDBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016302 |

Source

|

| Record name | JWH-206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-58-9 |

Source

|

| Record name | JWH-206 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-206 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC06JV2SNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-5,8-Methanocyclohepta[d][1,3]thiazole](/img/structure/B583700.png)

![cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one](/img/structure/B583704.png)

![2,6,8-Trimethylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B583705.png)